molecular formula C9H14N2O8P2 B169446 Minodronic acid monohydrate CAS No. 155648-60-5

Minodronic acid monohydrate

Cat. No. B169446
M. Wt: 340.16 g/mol
InChI Key: GPAPAOGRNKUFGH-UHFFFAOYSA-N
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Description

Minodronic acid is a third-generation bisphosphonate drug . It is approved for use in Japan for the treatment of osteoporosis . Its mechanism of action involves inhibition of farnesyl pyrophosphate synthase activity .


Synthesis Analysis

The chemical synthesis of minodronic acid starts with a condensation reaction of 2-aminopyridine with ethyl 4-bromo-3-oxobutyrate by means of sodium bicarbonate .


Molecular Structure Analysis

The molecular formula of Minodronic acid monohydrate is C9H14N2O8P2 . Its molar mass is 340.164 Da .


Chemical Reactions Analysis

Minodronic acid monohydrate is a bone resorption inhibitor . It is an inhibitor of farnesyl diphosphate synthase .


Physical And Chemical Properties Analysis

Minodronic acid monohydrate is a white to beige powder . It is soluble in 0.1 M NaOH, forming a clear solution when warmed . It has a molecular weight of 340.16 .

Scientific Research Applications

Polymorphism and Thermostability

  • Minodronic acid monohydrate exhibits various crystal forms, including monohydrate, hemihydrate, and anhydrate. When heated, it loses crystal water and transitions into an anhydrate form. This polymorphic behavior is significant for understanding the drug's stability and formulation (Li Gang, 2012).

Crystal Structure Redetermination

  • The crystal structure of minodronic acid monohydrate was redetermined to provide more accurate atomic coordinates and geometry, which is crucial for elucidating its polymorphism at room temperature (Airoldi et al., 2015).

Pharmacokinetics and Tolerability

  • The pharmacokinetic profiles of minodronic acid in healthy subjects, as well as the effects of food and age on pharmacokinetics, were evaluated. This research is essential for understanding how the drug is processed in the body and its tolerability profile (Zhou et al., 2015).

Osteoclast Activity and Pain Receptor Antagonism

  • Minodronic acid has been shown to induce morphological changes in osteoclasts at bone resorption sites and reach levels required to antagonize purinergic P2X2/3 receptors involved in pain. This property may contribute to the analgesic effect of minodronic acid (Tanaka et al., 2017).

Analgesic Effects in Bone Pain

  • Minodronic acid, as a bisphosphonate, has shown potential in inhibiting cation uptake in cells expressing P2X2/3 receptors and exhibited analgesic effects in various pain models. This suggests its beneficial use in bone turnover diseases accompanied by bone pain (Kakimoto et al., 2008).

Osteoporosis Treatment Efficacy

  • Minodronic acid hydrate has been found to be highly effective in inhibiting bone resorption and has been used in clinical trials focusing on postmenopausal female patients suffering from primary osteoporosis. It showed significant increases in bone density and reduction in new vertebral and nonvertebral fractures (Tanishima & Morio, 2013).

Process-Related Impurities Identification

  • A study identified and characterized process-related impurities in Minodronic Acid bulk drug, providing essential insights into the quality control of the drug (Anan et al., 2021).

Bone Density and Microarchitecture in Animal Models

  • Research on ovariectomized cynomolgus monkeys showed that minodronic acid prevents decreases in bone mineral density and bone strength, and improves bone microarchitecture, suggesting its potential in osteoporosis treatment (Mori et al., 2008).

Synthesis and Manufacturing

  • Studies on the synthesis of minodronic acid provide insights into more efficient and cost-effective manufacturing processes for the drug (Xiao-ping, 2013).

Potential in Cancer Therapies

  • Minodronic acid has been researched for its potential in inhibiting renal cell cancer cell growth and in bladder cancer therapies, expanding its applications beyond bone diseases (Yuasa et al., 2005); (Sato et al., 2006).

Safety And Hazards

Users should avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O7P2.H2O/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8;/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAPAOGRNKUFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165944
Record name Minodronic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Minodronic acid monohydrate

CAS RN

155648-60-5
Record name Minodronic acid monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155648605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Minodronic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Minodronate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MINODRONIC ACID MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Airoldi, P Bettoni, M Donnola, G Calestani… - Acta Crystallographica …, 2015 - scripts.iucr.org
… We report herein the redetermination of the crystal structure of form D of minodronic acid monohydrate, whereas that of form E has been deposited at the CCDC (Rizzoli & Calestani, …
Number of citations: 2 scripts.iucr.org
H ZHANG, Y ZHAO, G LI - Chinese Journal of …, 2012 - ingentaconnect.com
… Minodronic acid monohydrate would lose their crystal water during the heating process,and its crstal would change into anhydrate crystal. Conclusion: The method is simple and …
Number of citations: 1 www.ingentaconnect.com

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